

# Prexigebersen Clinical Trial Data: A Comparative Analysis Against Historical Benchmarks

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Prexigebersen*

Cat. No.: *B12729092*

[Get Quote](#)

Disclaimer: No direct placebo-controlled clinical trials of **Prexigebersen** have been identified in the public domain. The following analysis presents data from a Phase 2 clinical trial (NCT02781883) where **Prexigebersen** was evaluated in combination with other established anti-leukemia agents. The efficacy of this combination is compared to historical clinical trial data for the backbone therapies alone. This guide is intended for researchers, scientists, and drug development professionals to provide an objective overview of the available data.

## Executive Summary

**Prexigebersen** (BP1001) is an investigational antisense oligodeoxynucleotide designed to inhibit the expression of Growth Factor Receptor-Bound Protein 2 (Grb2).[1][2][3] The Grb2 protein is a critical adapter molecule in signaling pathways that promote cell growth and proliferation, and its overexpression is implicated in various cancers, including Acute Myeloid Leukemia (AML).[4] Clinical investigation of **Prexigebersen** has focused on its potential to enhance the efficacy of standard-of-care therapies in AML.

This guide summarizes the available clinical trial data for **Prexigebersen** in combination with decitabine and venetoclax for the treatment of newly diagnosed and relapsed/refractory AML. The primary source of this data is the interim analysis of the Phase 2 clinical trial NCT02781883.[5] Efficacy and safety data from the **Prexigebersen** combination therapy are presented alongside historical data for decitabine and venetoclax in similar patient populations.

## Data Presentation

## Efficacy in Newly Diagnosed Acute Myeloid Leukemia (AML)

The following table summarizes the complete remission rates observed in newly diagnosed AML patients treated with the **Prexigebersen**, decitabine, and venetoclax combination, compared to historical data for decitabine and venetoclax alone.

Treatment Group	Study	Number of Evaluable Patients	Complete Remission (CR/CRi/CRh) Rate
Prexigebersen + Decitabine + Venetoclax	NCT02781883 (Interim Analysis)	20	75%
Historical Control: Decitabine + Venetoclax	VIALE-A (as cited in NCT02781883)	Not specified in snippets	~62-67%
Historical Control: Decitabine + Venetoclax (Real- world)	Single-center study	24	75% (CRc)

CR/CRi/CRh: Complete Remission / Complete Remission with incomplete hematologic recovery / Complete Remission with partial hematologic recovery. CRc: Composite Complete Remission.

## Efficacy in Relapsed/Refractory Acute Myeloid Leukemia (AML)

The following table presents the complete remission rates in relapsed/refractory AML patients for the **Prexigebersen** combination therapy against historical data for intensive chemotherapy and other venetoclax-based regimens.

Treatment Group	Study	Number of Evaluable Patients	Complete Remission (CR/CRi/CRh) Rate
Prexigebersen + Decitabine + Venetoclax	NCT02781883 (Interim Analysis)	23	55%
Historical Control: Intensive Chemotherapy	Various	Not specified in snippets	10-40% (failure to attain CR with intensive chemo)
Historical Control: Venetoclax + Hypomethylating Agents (Real-world)	Single-center study	86	24% (CR/CRi)

## Safety Summary

Adverse events reported in the **Prexigebersen** combination therapy arm of the NCT02781883 trial were generally consistent with the known side effects of decitabine and venetoclax and/or the underlying disease of AML. The most frequently reported adverse events included fatigue, anemia, and neutropenia. Serious adverse events included febrile neutropenia and sepsis.

## Experimental Protocols

### NCT02781883: A Phase 2 Study of Prexigebersen in Combination with Decitabine and Venetoclax in AML

**Study Design:** This is a multi-center, open-label, Phase 2 clinical trial with three patient cohorts.

**Patient Population:** The trial enrolls adult patients (≥18 years) with a histologically documented diagnosis of AML who are considered unsuitable for or have refused intensive chemotherapy.

**Treatment Cohorts:**

- Cohort 1: Newly diagnosed AML patients treated with **Prexigebersen** in combination with decitabine and venetoclax.

- Cohort 2: Relapsed/refractory AML patients treated with **Prexigebersen** in combination with decitabine and venetoclax.
- Cohort 3: Relapsed/refractory AML patients who are venetoclax-resistant or intolerant, treated with **Prexigebersen** and decitabine.

#### Dosing Regimen (Cohorts 1 & 2):

- **Prexigebersen**: 60 mg/m<sup>2</sup> administered intravenously twice weekly.
- Decitabine: 20 mg/m<sup>2</sup> administered intravenously on days 1 to 5 of each 28-day cycle.
- Venetoclax: Oral administration with a dose ramp-up (100 mg on day 1, 200 mg on day 2, and 400 mg from day 3) for 14 or 21 days of each cycle.

Primary Objective: The primary objective is to assess whether the combination of **Prexigebersen** with decitabine and venetoclax provides a higher complete remission rate compared to historical data for decitabine and venetoclax alone in newly diagnosed AML, and compared to intensive chemotherapy in relapsed/refractory AML.

#### Key Inclusion Criteria:

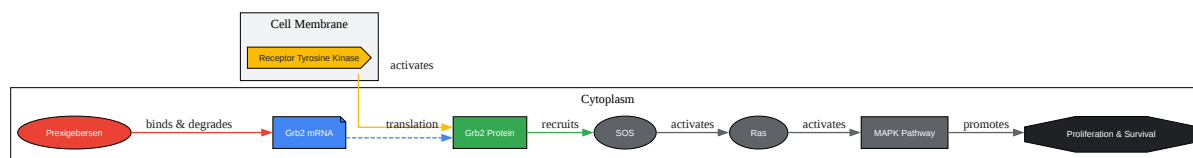
- Adults ≥18 years of age.
- Histologically confirmed AML.
- Ineligible for or unwilling to receive intensive induction therapy.

#### Key Exclusion Criteria:

- Active non-hematologic malignancy requiring recent immuno- or chemotherapy.
- Known active leptomeningeal leukemia.
- Inability to receive live attenuated vaccines.

## Mandatory Visualization

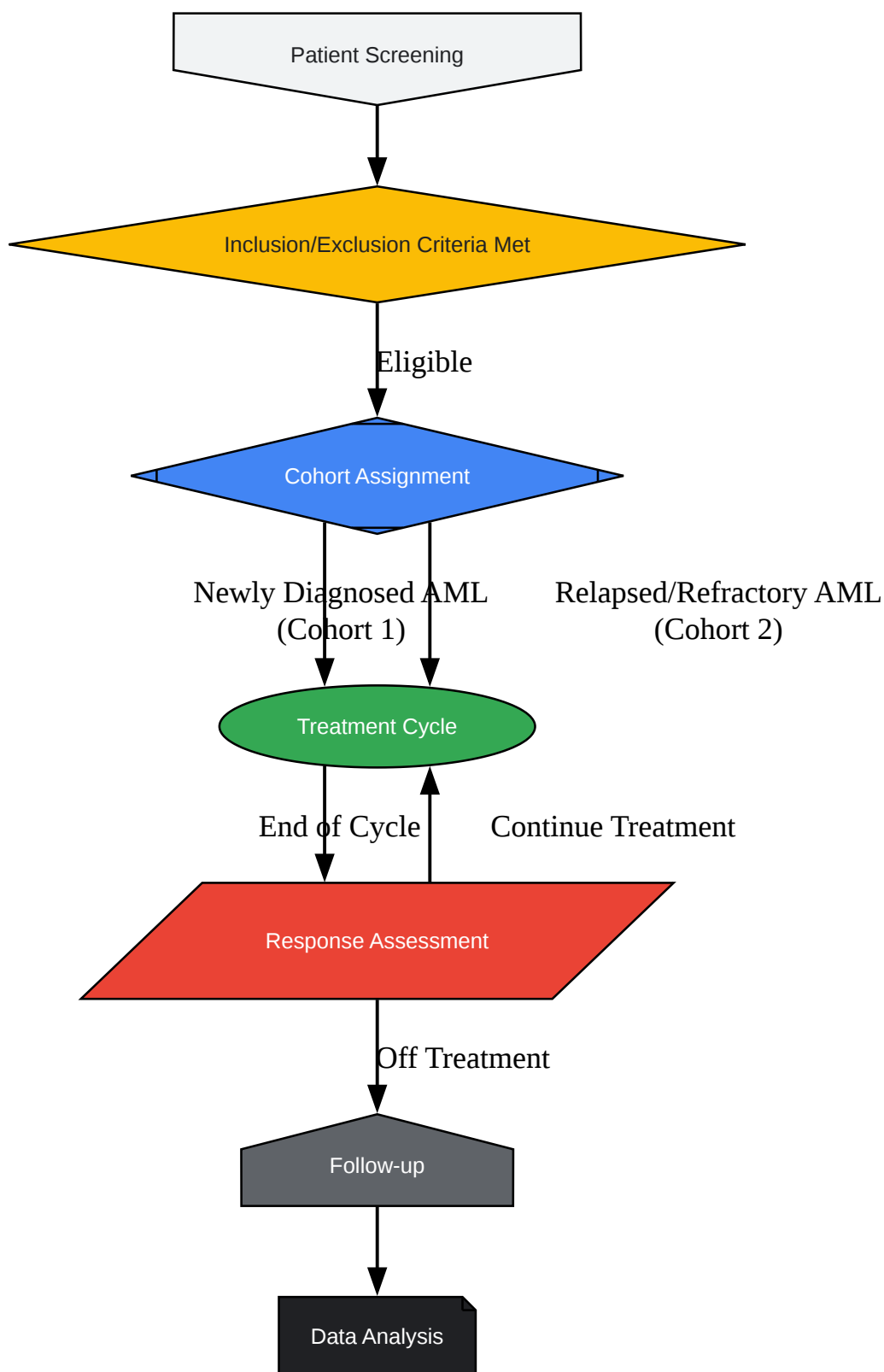
## Prexigebersen Mechanism of Action: Inhibition of Grb2 Signaling Pathway



[Click to download full resolution via product page](#)

Caption: **Prexigebersen** inhibits Grb2 protein synthesis, disrupting the MAPK signaling pathway.

## Experimental Workflow: NCT02781883 Clinical Trial



[Click to download full resolution via product page](#)

Caption: Workflow of the NCT02781883 clinical trial from patient screening to data analysis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ASCO 2024: How Effective is Prexigebersen for AML? - HealthTree for Acute Myeloid Leukemia [[healthtree.org](https://healthtree.org)]
- 2. Facebook [[cancer.gov](https://www.facebook.com/cancer.gov)]
- 3. A phase II study of BP1001 (liposomal Grb2 antisense oligonucleotide) in patients with hematologic malignancies. - ASCO [[asco.org](https://ascopubs.org)]
- 4. Liposomal Grb2 antisense oligodeoxynucleotide (BP1001) in patients with refractory or relapsed haematological malignancies: a single-centre, open-label, dose-escalation, phase 1/1b trial - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. ClinicalTrials.gov [[clinicaltrials.gov:443](https://clinicaltrials.gov/443)]
- To cite this document: BenchChem. [Prexigebersen Clinical Trial Data: A Comparative Analysis Against Historical Benchmarks]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12729092#clinical-trial-data-comparing-prexigebersen-to-placebo>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)